3-(2-Methoxyphenyl)-6-((4-nitrobenzyl)thio)pyridazine
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Overview
Description
3-(2-Methoxyphenyl)-6-((4-nitrobenzyl)thio)pyridazine is a complex organic compound that features a pyridazine ring substituted with a 2-methoxyphenyl group and a 4-nitrobenzylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-6-((4-nitrobenzyl)thio)pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
Introduction of the 2-Methoxyphenyl Group: This step involves the electrophilic aromatic substitution of the pyridazine ring with a 2-methoxyphenyl halide under basic conditions.
Attachment of the 4-Nitrobenzylthio Group: The final step involves the nucleophilic substitution of the pyridazine ring with a 4-nitrobenzylthiol compound under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-6-((4-nitrobenzyl)thio)pyridazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium hydride or potassium tert-butoxide in an aprotic solvent.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Methoxyphenyl)-6-((4-nitrobenzyl)thio)pyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-6-((4-nitrobenzyl)thio)pyridazine involves its interaction with specific molecular targets and pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxyphenyl group may also contribute to its binding affinity to specific proteins or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-(2-Methoxyphenyl)-6-((4-aminobenzyl)thio)pyridazine: Similar structure but with an amino group instead of a nitro group.
3-(2-Methoxyphenyl)-6-((4-methylbenzyl)thio)pyridazine: Similar structure but with a methyl group instead of a nitro group.
3-(2-Methoxyphenyl)-6-((4-chlorobenzyl)thio)pyridazine: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
3-(2-Methoxyphenyl)-6-((4-nitrobenzyl)thio)pyridazine is unique due to the presence of both a methoxyphenyl group and a nitrobenzylthio group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(2-methoxyphenyl)-6-[(4-nitrophenyl)methylsulfanyl]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-24-17-5-3-2-4-15(17)16-10-11-18(20-19-16)25-12-13-6-8-14(9-7-13)21(22)23/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCDOTCRXRWIRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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